molecular formula C30H59NO12 B609564 NH-bis(PEG4-t-butyl ester) CAS No. 2055041-41-1

NH-bis(PEG4-t-butyl ester)

Cat. No.: B609564
CAS No.: 2055041-41-1
M. Wt: 625.8
InChI Key: ZNEKZIKFKNVSRU-UHFFFAOYSA-N
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Description

NH-bis(PEG4-t-butyl ester): is a polyethylene glycol (PEG) derivative containing an amino group with two t-butyl esters. This compound is known for its high solubility in water and organic solvents, making it a versatile reagent in various chemical reactions. The amino group in this compound is reactive with carboxylic acids, activated esters, and carbonyl groups, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NH-bis(PEG4-t-butyl ester) typically involves the reaction of polyethylene glycol with t-butyl esters and an amino group. The amino group reacts with carboxylic acids and activated esters to form an amide bond. It can also react with carbonyl groups such as ketones and aldehydes under reductive amination conditions to form a C-N bond .

Industrial Production Methods: Industrial production of NH-bis(PEG4-t-butyl ester) involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is usually produced in bulk quantities and purified to achieve a high level of purity (≥95%) before being packaged and shipped .

Chemical Reactions Analysis

Types of Reactions: NH-bis(PEG4-t-butyl ester) undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

NH-bis(PEG4-t-butyl ester) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of amide bonds and other functional groups.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the production of polymers and other materials with specific properties .

Comparison with Similar Compounds

Uniqueness: NH-bis(PEG4-t-butyl ester) is unique due to its t-butyl protecting group, which provides stability and protection during chemical reactions. The t-butyl group can be easily removed under acidic conditions, making it a versatile reagent for various applications in chemistry, biology, medicine, and industry .

Biological Activity

NH-bis(PEG4-t-butyl ester) is a bifunctional polyethylene glycol (PEG) derivative characterized by its amino group and two t-butyl ester functionalities. This compound has garnered attention in the fields of drug delivery and bioconjugation due to its unique structural properties that facilitate the formation of stable linkages with various biomolecules. This article explores its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C30H59NO12
  • Molecular Weight : 625.8 g/mol
  • Functional Groups : Amine and t-butyl esters
  • CAS Number : 2055041-41-1
  • Purity : Typically ≥98%
  • Storage Conditions : Recommended at -20°C

The compound features an amino group that can react with carboxylic acids and activated esters, facilitating the formation of amide bonds. The t-butyl esters can be deprotected under acidic conditions, allowing for further functionalization.

NH-bis(PEG4-t-butyl ester) acts primarily as a linker in bioconjugation applications. Its amino functionality enables it to form stable covalent bonds with various biomolecules, enhancing the pharmacokinetics and bioavailability of therapeutic agents. The PEG moiety improves water solubility and reduces immunogenicity, which is crucial for pharmaceutical applications .

Applications in Drug Delivery

  • Bioconjugation : NH-bis(PEG4-t-butyl ester) is used to conjugate drugs to proteins or antibodies, allowing for targeted delivery systems that minimize side effects while maximizing therapeutic efficacy.
  • Stability and Solubility Enhancement : The PEG component provides increased stability in aqueous environments, making it suitable for intravenous drug formulations .
  • Reduced Immunogenicity : The incorporation of PEG helps to mask the drug from the immune system, reducing potential adverse reactions.

Case Studies

  • In Vitro Studies on Anticancer Activity :
    • A study evaluated various PEG derivatives, including NH-bis(PEG4-t-butyl ester), for their ability to inhibit breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231). Results indicated that while these compounds exhibited some level of cytotoxicity, their potency was lower compared to established chemotherapeutics like tamoxifen .
    • The pharmacokinetic profile showed a half-life of approximately 0.74 hours in brain tissue with good distribution in other organs such as the liver and kidneys .
  • Synthesis and Efficacy Studies :
    • Synthesis methods for NH-bis(PEG4-t-butyl ester) involve coupling reactions with carboxylic acids or activated esters using coupling reagents like EDC or DCC, which enhance the efficiency of amide bond formation .
    • Studies have shown that compounds derived from NH-bis(PEG4-t-butyl ester) can effectively target specific cancer cells while maintaining lower toxicity profiles compared to non-targeted therapies .

Comparative Analysis

Compound NameStructure FeaturesUnique Aspects
NH-bis(PEG4-t-butyl ester)Amino group with two t-butyl estersUseful for forming stable amide bonds
Ald-CH2-PEG4-t-butyl esterAldehyde functional groupFacilitates targeted delivery via bioconjugation
Acid-PEG4-t-butyl esterContains a free carboxylic acidMore reactive due to free acid group

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H59NO12/c1-29(2,3)42-27(32)7-11-34-15-19-38-23-25-40-21-17-36-13-9-31-10-14-37-18-22-41-26-24-39-20-16-35-12-8-28(33)43-30(4,5)6/h31H,7-26H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEKZIKFKNVSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H59NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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